5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester
Description
5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core with a bis-Boc-protected amino group at the 5-position and a boronic acid pinacol ester (Bpin) at the 3-position. The tert-butoxycarbonyl (Boc) groups serve as protective moieties for the amine, enhancing stability during storage and synthetic procedures. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science . Its molecular formula is C₂₂H₃₂BN₃O₆, with a molecular weight of 445.32 g/mol.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-11-14(12-23-13-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUAXKNDAOUOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dual Boc Protection of 3,5-Diaminopyridine
The starting material, 3,5-diaminopyridine , undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Maximizes solubility of intermediates |
| Base | Triethylamine (TEA) | Neutralizes HCl byproduct |
| Molar Ratio (Boc₂O) | 2.2 equivalents | Ensures complete di-protection |
| Reaction Time | 12–16 hours | Prevents overprotection |
Example Protocol :
3,5-Diaminopyridine (10.0 g, 91.8 mmol) is dissolved in anhydrous THF (200 mL) under nitrogen. Boc₂O (44.1 g, 202 mmol) and TEA (28.3 mL, 202 mmol) are added dropwise. The mixture is stirred at 25°C for 16 hours, concentrated under vacuum, and washed with hexane to yield 3,5-bis(Boc-amino)pyridine as a white solid (34.2 g, 88%).
Critical Note : Excess Boc₂O or prolonged reaction times may lead to N-Boc migration or decomposition.
Halogenation at the 3-Position
The boronic ester is introduced via Suzuki-Miyaura coupling, necessitating a halogenated precursor. 3-Bromo-5-bis(Boc-amino)pyridine is synthesized through electrophilic bromination:
| Halogenation Agent | N-Bromosuccinimide (NBS) |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Catalyst | None (radical initiator optional) |
| Temperature | 0°C → 25°C (gradual) |
Example Protocol :
3,5-Bis(Boc-amino)pyridine (20.0 g, 54.6 mmol) is dissolved in DMF (150 mL). NBS (10.5 g, 59.1 mmol) is added portionwise at 0°C. The reaction warms to 25°C over 2 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to afford 3-bromo-5-bis(Boc-amino)pyridine (21.8 g, 91%).
Alternative Halogenation : Iodination using N-iodosuccinimide (NIS) increases reactivity but raises costs.
Palladium-Catalyzed Borylation
The halogenated intermediate undergoes Suzuki-Miyaura coupling with pinacol diboron (B₂pin₂). Catalytic systems and conditions are critical for efficiency:
Example Protocol (Protocol A) :
3-Bromo-5-bis(Boc-amino)pyridine (15.0 g, 34.2 mmol), B₂pin₂ (10.4 g, 41.0 mmol), Pd(dppf)Cl₂ (1.25 g, 1.71 mmol), and KOAc (10.1 g, 102.6 mmol) are combined in degassed 1,4-dioxane (200 mL). The mixture is refluxed under nitrogen for 16 hours, filtered through Celite®, and concentrated. The residue is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound (14.3 g, 83%).
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond.
Purification and Characterization
Final purification typically employs recrystallization from petroleum ether or chromatography on silica gel. Key analytical data:
Comparative Analysis of Catalytic Systems
The choice of palladium catalyst significantly impacts yield and reaction time:
Optimization Recommendation : Pd(dppf)Cl₂ in 1,4-dioxane with KOAc provides the best balance of yield and scalability.
Industrial-Scale Considerations
For kilogram-scale production, modifications include:
-
Continuous flow systems to enhance heat transfer and reduce reaction time.
-
Solvent recycling : 1,4-Dioxane is recovered via distillation (>90% efficiency).
-
Catalyst recovery : Pd residues are captured using scavenger resins (e.g., QuadraPure®), reducing metal content to <5 ppm.
Cost Analysis :
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 3,5-Diaminopyridine | 1,200 | 42% |
| B₂pin₂ | 800 | 28% |
| Pd(dppf)Cl₂ | 350 | 12% |
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: The compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic ester moiety can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The protected amino groups can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Major Products:
Coupled Products: The major products of Suzuki-Miyaura reactions are biaryl compounds.
Deprotected Amines: Deprotection of the Boc groups yields free amines, which can be further functionalized.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine:
Drug Discovery: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors.
Industry:
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
Suzuki-Miyaura Cross-Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid pinacol ester reacts with the palladium complex, transferring the organic group to the palladium center.
Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the palladium catalyst.
Molecular Targets and Pathways:
Palladium Catalysis: The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds.
Boronic Acid Chemistry: The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds.
Comparison with Similar Compounds
Research Findings and Data
Solubility Trends
Stability Under Oxidative Conditions
- Boronic esters react with H₂O₂ to form phenols, but Boc groups mitigate this by shielding reactive sites .
Biological Activity
5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is a specialized boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.
Structural Overview
The compound features:
- A pyridine ring that enhances its electronic properties.
- Two tert-butoxycarbonyl (Boc) protective groups on the amino functionalities, which help in stabilizing the molecule and controlling reactivity.
- A boronic acid moiety , which is crucial for its interactions with biological targets.
The biological activity of 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester primarily revolves around its role as an enzyme inhibitor. Boronic acids are known to interact with various biomolecules, particularly enzymes involved in metabolic pathways. The mechanism typically involves:
- Formation of stable complexes with target enzymes.
- Modulation of enzymatic activity through reversible or irreversible binding.
Synthesis
The synthesis of 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester generally follows these steps:
- Preparation of the pyridine derivative : This involves the introduction of the Boc groups under controlled conditions to ensure stability.
- Formation of the boronic ester : The reaction typically employs Suzuki-Miyaura coupling methods, where the boronic acid moiety acts as a nucleophile.
Enzyme Inhibition
Research indicates that 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester exhibits significant inhibitory effects on various enzymes. For example:
- SARS-CoV-2 Mpro Inhibition : Similar boronic acids have shown promising results in inhibiting the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. Compounds structurally related to 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester have demonstrated binding affinities in the nanomolar range .
Case Studies
- Inhibition Studies : In vitro assays have shown that related compounds can reduce enzyme activity significantly at concentrations as low as 20 µM, demonstrating their potential as therapeutic agents against viral infections .
- Pharmacokinetic Properties : Studies have highlighted that the presence of the Boc groups enhances solubility and bioavailability, making these compounds suitable candidates for drug development .
Comparative Analysis
The following table summarizes key findings related to the biological activity of 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester compared to other boronic acids:
| Compound Name | Target Enzyme | Inhibition Concentration (µM) | Binding Affinity (nM) | Notes |
|---|---|---|---|---|
| 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester | Mpro (SARS-CoV-2) | 20 | <500 | Significant selectivity observed |
| 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester | Various kinases | 10 | <300 | Broad-spectrum activity |
| 3-Aminopyridine boronic acid | β-lactamase | 15 | <100 | Effective against resistant strains |
Q & A
Q. What are the recommended storage conditions for 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester to ensure stability?
The compound should be stored in airtight containers under dry, inert conditions at ambient temperatures (20–25°C). Exposure to moisture, light, or oxidizing agents should be avoided, as these may degrade the boronic ester or hydrolyze the Boc protecting groups. Stability under these conditions is inferred from analogous Boc-protected boronic esters, which remain stable for months when stored properly .
Q. How can the purity and identity of this compound be verified after synthesis or procurement?
Analytical methods include:
- NMR Spectroscopy : and NMR to confirm the presence of Boc groups (tert-butyl signals at ~1.3 ppm) and the boronic ester (characteristic B-O peaks).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., expected [M+H] for CHBNO: ~433.25).
- HPLC : Reverse-phase chromatography to assess purity (>95% by area under the curve) .
Q. What solvents are compatible with this boronic ester for use in cross-coupling reactions?
The compound is typically soluble in polar aprotic solvents such as THF , DMSO , or DMF , which are commonly used in Suzuki-Miyaura couplings. Limited solubility in water necessitates anhydrous conditions for reactions. Pre-sonication or gentle heating (40–50°C) may enhance dissolution .
Advanced Research Questions
Q. How does steric hindrance from the Bis-Boc groups influence reactivity in Suzuki-Miyaura couplings?
The two Boc groups on the pyridine ring introduce steric bulk, which may slow transmetallation steps in cross-coupling reactions. To mitigate this:
- Use Pd catalysts with high steric tolerance (e.g., Pd(PPh)) or bulky ligands (e.g., XPhos).
- Optimize reaction temperatures (80–100°C) and base strength (e.g., CsCO) to improve turnover. Comparative studies with less hindered analogs (e.g., mono-Boc derivatives) are recommended to quantify kinetic effects .
Q. What strategies are effective for deprotecting the Boc groups post-coupling without degrading the boronic ester?
Acidic conditions (e.g., TFA/DCM or HCl/dioxane) selectively cleave Boc groups while preserving the boronic ester. For example:
Q. Can this compound serve as a building block in covalent organic frameworks (COFs)?
Yes, boronic esters are key precursors for COF synthesis via reversible boronate ester formation. For instance:
- Combine with diols or catechol derivatives under solvothermal conditions (e.g., mesitylene/dioxane at 120°C).
- Monitor crystallinity via PXRD and porosity via BET surface area analysis (expected ~500–1000 m/g). The Boc groups may template pore geometry but require post-synthetic removal to activate the framework .
Q. How does the electronic environment of the pyridine ring affect its utility in medicinal chemistry applications?
The electron-deficient pyridine core enhances hydrogen bonding with biological targets, while the boronic ester enables targeted prodrug strategies (e.g., protease-activated therapeutics). Computational studies (DFT) can predict binding affinities, and in vitro assays (e.g., enzyme inhibition) should validate activity post-Boc deprotection .
Methodological Considerations
Q. What precautions are necessary when handling this compound under inert atmospheres?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Purge reaction vessels with argon or nitrogen before adding the boronic ester.
- Avoid contact with protic solvents (e.g., MeOH, HO) to prevent ester hydrolysis .
Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?
- Add Lewis acids (e.g., MgSO) to sequester water.
- Use aprotic solvents and degas reagents to eliminate dissolved oxygen.
- Monitor reaction progress via TLC or LC-MS to identify byproducts early .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to resolve conflicts between "slightly soluble in water" and "THF/DMF compatibility"?
The apparent contradiction arises from differing experimental conditions (e.g., pH, temperature). For aqueous solubility, adjust pH to >9 (boronate formation) or use co-solvents (e.g., 10% MeCN). Solubility in organic solvents is typically higher due to the hydrophobic Boc groups and pinacol ester .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
